17-beta-Estradiol-13C2 is classified as a steroid hormone and is derived from estradiol, which is the primary female sex hormone. It is utilized extensively in scientific research due to its labeled carbon atoms, which facilitate precise tracking of metabolic pathways and interactions within biological systems. This compound is particularly valuable in studies involving hormone dynamics, pharmacokinetics, and the development of estrogen-related pharmaceuticals.
The synthesis of 17-beta-Estradiol-13C2 typically involves the incorporation of carbon-13 labeled precursors into the steroid backbone. A common synthetic route includes multiple steps such as oxidation, reduction, and cyclization reactions under controlled conditions.
The molecular structure of 17-beta-Estradiol-13C2 consists of a steroid backbone typical of estradiol, with specific positions occupied by hydroxyl groups that are critical for its biological activity.
17-beta-Estradiol-13C2 participates in various chemical reactions similar to its non-labeled counterpart. Its reactions primarily involve interactions with estrogen receptors and other proteins within biological systems.
The compound can undergo:
These reactions are crucial for understanding its pharmacokinetics and biological effects .
The mechanism of action for 17-beta-Estradiol-13C2 involves binding to estrogen receptors located in various tissues. This binding activates signaling pathways that regulate gene expression related to reproductive health and other physiological processes.
Upon binding to estrogen receptors:
This process influences numerous biological functions including cell proliferation, differentiation, and apoptosis .
Relevant data indicates that it retains its structural integrity under various experimental conditions, making it suitable for extensive biochemical studies .
17-beta-Estradiol-13C2 has several significant applications across various scientific fields:
17β-Estradiol-¹³C₂ (systematic name: (8R,9S,13S,14S,17S)-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol-3,4-¹³C₂) is a stable isotope-labeled analog of endogenous 17β-estradiol (E2), where two carbon atoms at positions 3 and 4 of the phenolic ring are replaced by ¹³C isotopes [1] [10]. This modification yields a molecular formula of C₁₆¹³C₂H₂₄O₂ and a molecular weight of 274.37 g/mol, compared to 272.37 g/mol for unlabeled E2 [1] [10]. The isotopic enrichment is typically ≥99% atom ¹³C, ensuring minimal dilution in tracer studies [10]. The compound retains the identical stereochemistry and physicochemical properties of native E2, with a melting point of 174–177°C and solubility in polar organic solvents like DMSO, ethanol, and methanol [10].
Table 1: Key Properties of 17β-Estradiol-¹³C₂
Property | Specification |
---|---|
CAS Number | 82938-05-4 |
Molecular Formula | C₁₆¹³C₂H₂₄O₂ |
Molecular Weight | 274.37 g/mol |
Isotopic Enrichment | ≥99% atom ¹³C |
Purity | ≥98% (by chemical purity) |
Solubility | DMSO, ethanol, methanol |
Melting Point | 174–177°C |
The ¹³C labeling at the C3 and C4 positions is strategically chosen due to their involvement in metabolic transformations such as hydroxylation, methylation, and conjugation, enabling precise tracking of E2 degradation pathways or quantification in biological matrices [4] [7]. This design allows detection via mass spectrometry without altering the compound’s biochemical behavior [4].
The synthesis of stable isotope-labeled estrogens emerged in the late 20th century to address limitations in immunoassays for endogenous hormone quantification. Early methods like radioimmunoassays suffered from cross-reactivity and poor specificity, particularly at low physiological concentrations (e.g., <5 pg/mL in postmenopausal serum) [4]. Deuterated estrogens (e.g., estradiol-d₄) were initially developed but posed analytical challenges due to hydrogen-deuterium exchange during sample processing [4].
The advent of ¹³C-labeled estrogens like 17β-estradiol-¹³C₂ coincided with breakthroughs in tandem mass spectrometry (MS/MS) and chromatography in the 2000s. These advances enabled ultrasensitive detection in biological matrices without isotopic interference [4]. Key milestones include:
Table 2: Evolution of Detection Methods for Isotope-Labeled Estrogens
Era | Method | Key Advance | Sensitivity Gain |
---|---|---|---|
1980s–1990s | Radioimmunoassay | Antibody-based detection | Limited (50–100 pg/mL) |
1990s–2000s | GC-MS/MS | Derivatization + electron capture detection | 5–10 pg/mL |
2000s–2010s | LC-MS/MS | Isotope dilution; reduced preprocessing | 0.5–5 pg/mL |
2010s–present | SIP-LC-MS/MS | Metabolic pathway tracing in complex ecosystems | <1 pg/mL (environmental) |
Endogenous 17β-estradiol (E2) is the most potent natural estrogen, governing physiological processes through genomic and non-genomic mechanisms. It binds estrogen receptors ERα and ERβ, which regulate gene transcription via estrogen response elements (EREs) [5] [9]. Key roles include:
E2’s metabolic fate involves cytochrome P450-mediated oxidation (CYP1A1/1B1/3A4) to catechol estrogens (2-OHE2, 4-OHE2), followed by COMT-catalyzed methylation or conjugation. These metabolites exhibit divergent bioactivities: 16α-OHE2 is proliferative and carcinogenic, while 2-OHE2 may be cytoprotective [4] [8]. The isotopic ¹³C₂ label at positions C3/C4 permits precise tracking of these pathways in research settings [1] [7].
Table 3: Clinically Relevant Estrogen Biomarkers
Biomarker | Physiological Context | Clinical Significance |
---|---|---|
17β-Estradiol (E2) | Ovarian function; pregnancy | Marker of fertility; breast cancer risk |
DHEA-S | Adrenal steroidogenesis | Early predictor of asbestos-linked mesothelioma |
16α-OHE1 | CYP3A4-mediated oxidation | Associated with breast/prostate cancer risk |
2-OHE2 | CYP1A1-mediated oxidation | Putative protective effects in CVD |
Compounds Mentioned
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7